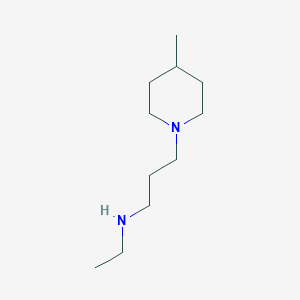

N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine

Description

Nomenclature and Classification

N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as a substituted propanamine derivative featuring a piperidine ring substituent. The compound's official Chemical Abstracts Service registry number 1040690-68-3 provides unique identification within chemical databases and literature. Alternative nomenclature includes 1-Piperidinepropanamine, N-ethyl-4-methyl-, which reflects its structural organization around the central piperidine heterocycle. The compound's molecular designation follows established conventions for heterocyclic amines, with the piperidine ring serving as the primary structural motif and the ethylpropanamine chain representing the principal functional substituent.

The systematic classification places this compound within the broader category of substituted piperidines, specifically those bearing propanamine side chains. According to chemical database entries, the compound possesses an MDL number MFCD10687335, which facilitates its identification in chemical inventory systems and research databases. The structural complexity of this compound necessitates precise nomenclature to distinguish it from related piperidine derivatives that may differ only in substitution patterns or chain lengths.

Current commercial availability data indicates that specialized chemical suppliers offer this compound in research quantities, with typical packaging ranging from 50 milligrams to 500 milligrams for laboratory applications. The compound's classification within chemical supply catalogs typically places it among advanced heterocyclic building blocks used in synthetic organic chemistry research and pharmaceutical intermediate synthesis.

Historical Context of Piperidine Derivatives in Chemistry

The historical development of piperidine chemistry traces back to 1850 when Scottish chemist Thomas Anderson first reported the isolation of piperidine itself, followed by independent work by French chemist Auguste Cahours in 1852. These early investigations established piperidine as a fundamental heterocyclic structure derived from the reaction of piperine with nitric acid. The subsequent century witnessed extensive development of piperidine chemistry, with researchers recognizing the unique properties of this six-membered nitrogen-containing ring system.

Industrial production methods for piperidine emerged through hydrogenation of pyridine using molybdenum disulfide catalysts, establishing the foundation for large-scale synthesis of piperidine derivatives. The reaction C5H5N + 3 H2 → C5H10NH demonstrates the fundamental transformation that enabled widespread access to piperidine starting materials. Alternative synthetic approaches, including modified Birch reduction using sodium in ethanol, provided additional pathways for piperidine synthesis and subsequent derivatization.

The evolution of piperidine derivative chemistry has been marked by significant advances in synthetic methodology, particularly in recent decades. Contemporary research has focused on developing modular approaches to piperidine synthesis, analogous to the transformative impact of palladium cross-coupling in pyridine chemistry. Recent publications have documented streamlined synthesis methods that combine biocatalytic carbon-hydrogen oxidation with radical cross-coupling, offering new pathways for creating complex three-dimensional piperidine derivatives.

Modern pharmaceutical applications have driven much of the recent interest in piperidine derivatives, with these compounds serving as key structural elements in over seventy commercialized drugs. The historical progression from simple piperidine isolation to sophisticated derivative synthesis reflects the maturation of heterocyclic chemistry as a discipline and the growing recognition of piperidine's utility as a pharmaceutical scaffold.

Structural Classification within Heterocyclic Amines

Heterocyclic amines represent a fundamental class of chemical compounds containing at least one heterocyclic ring with atoms of multiple elements, combined with at least one amine group. This compound exemplifies the six-membered heterocyclic amine category, specifically belonging to the piperidine subfamily. The structural organization features a saturated six-membered ring containing five methylene bridges and one amine bridge, characteristic of piperidine derivatives.

The classification of piperidines within heterocyclic amines distinguishes them from five-membered heterocycles such as pyrrolidine and pyrrole. Unlike aromatic heterocycles such as pyridine, piperidine derivatives maintain saturated ring structures that provide different chemical reactivity patterns. The six-membered ring configuration of piperidines allows for conformational flexibility while maintaining structural stability, properties that contribute to their utility in pharmaceutical applications.

Structural analysis reveals that this compound contains both the characteristic piperidine ring and an extended alkyl chain bearing a secondary amine functionality. This dual amine structure classifies the compound as a diamine derivative within the broader heterocyclic amine family. The methyl substitution at the 4-position of the piperidine ring introduces additional structural complexity and potential stereochemical considerations.

The spatial arrangement of functional groups in this compound creates opportunities for multiple hydrogen bonding interactions and coordination chemistry applications. The compound's classification within substituted piperidines reflects its potential for further chemical modification and incorporation into larger molecular frameworks, characteristics that make it valuable for synthetic chemistry applications.

Research Significance and Current Academic Interest

Contemporary research interest in this compound and related piperidine derivatives stems from their established importance in pharmaceutical development and their potential for novel biological applications. Recent scientific literature demonstrates that piperidines represent among the most important synthetic fragments for drug design, with derivatives present in more than twenty classes of pharmaceuticals and naturally occurring alkaloids.

Current academic investigations focus on developing new synthetic methodologies for piperidine derivatives, with particular emphasis on creating efficient routes to substituted variants. Recent advances include the development of biocatalytic carbon-hydrogen oxidation coupled with radical cross-coupling reactions, which enable streamlined synthesis of complex three-dimensional piperidine structures. These methodological improvements address longstanding challenges in accessing substituted piperidines with specific stereochemical configurations.

Research applications of piperidine derivatives extend across multiple therapeutic areas, including central nervous system modulators, anticoagulants, antihistamines, and analgesics. Computer-aided evaluation studies have identified piperidine derivatives as potential targets for treating cancer, central nervous system diseases, and as antimicrobial agents. The diverse biological activity profiles observed for piperidine compounds drive continued research interest in developing new derivatives with enhanced selectivity and potency.

Recent publications highlight the use of advanced computational methods for predicting the biological activity spectra of new piperidine derivatives. These in silico approaches enable researchers to identify promising compounds for further preclinical development while reducing the time and resources required for experimental screening. The integration of computational prediction with synthetic chemistry has accelerated the pace of piperidine derivative research and expanded the scope of potential applications.

The research significance of this compound specifically relates to its potential as a building block for more complex pharmaceutical intermediates and its utility in structure-activity relationship studies. The compound's availability from commercial suppliers facilitates its use in academic research programs investigating piperidine-based drug discovery approaches.

Properties

IUPAC Name |

N-ethyl-3-(4-methylpiperidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-12-7-4-8-13-9-5-11(2)6-10-13/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQWHHGMSDUZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCN1CCC(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically involves:

- Formation or functionalization of the piperidine ring.

- Introduction of the 4-methyl substituent on the piperidine ring.

- Alkylation of the piperidine nitrogen with an ethyl group.

- Attachment of the 3-propanamine side chain.

Specific Synthetic Routes

Alkylation of 4-methylpiperidine with 3-bromopropylamine derivatives

One common approach is to start with 4-methylpiperidine as the core amine and perform nucleophilic substitution with a 3-halopropylamine or protected derivative to install the 3-propanamine side chain. The nitrogen of the piperidine is then alkylated with ethyl halide or ethyl sulfate to form the N-ethyl group.

- Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

- Bases: Use of inorganic bases like sodium bicarbonate or potassium carbonate to neutralize generated acid.

- Temperature: Reflux or elevated temperatures (50–100°C) to drive the reaction to completion.

Reductive amination routes

An alternative route involves reductive amination of 4-methylpiperidine with 3-aminopropanal or its equivalents, followed by ethylation of the secondary amine.

- Reagents: Use of reducing agents like sodium triacetoxyborohydride or hydrogenation catalysts (Pd/C).

- Advantages: High selectivity and fewer side products.

- Purification: Crystallization or chromatography to isolate the pure compound.

Amide formation and subsequent reduction

Some patents describe the preparation of related piperidine derivatives via amide intermediates, where the piperidine nitrogen is acylated with propanoic acid derivatives, followed by reduction to the corresponding amine.

- Typical reagents: Propanoic acid anhydride or esters for acylation.

- Reduction: Catalytic hydrogenation over palladium on charcoal.

- Work-up: Extraction with organic solvents, washing, drying, and purification by recrystallization or chromatography.

Representative Synthetic Procedure from Patent Literature

From patent US3998834A, related piperidine derivatives are prepared by:

- Stirring a mixture of methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate with propanoic acid anhydride under reflux for 6 hours.

- Cooling and pouring into water, followed by alkalization with ammonium hydroxide.

- Extraction with trichloromethane and purification by column chromatography.

- Hydrogenation with palladium-on-charcoal catalyst to yield the reduced amine.

- Conversion to hydrochloride salt by treatment with gaseous hydrogen chloride in suitable solvents.

This approach can be adapted to synthesize N-ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine by modifying the starting materials and alkylating the piperidine nitrogen with ethyl groups.

Purification and Characterization

- Purification: Crystallization from solvents such as 2-propanol, ethyl acetate, or acetonitrile; repeated crystallizations improve purity.

- Characterization: High-performance liquid chromatography (HPLC) to assess purity (impurities <0.1% preferred), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

- Salt formation: Conversion to hydrochloride or other acid salts (e.g., oxalate, fumarate) to improve stability and handling.

Data Table: Summary of Preparation Methods

| Step | Method Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Alkylation of 4-methylpiperidine | 3-bromopropylamine or protected derivative | Polar aprotic solvent, base, reflux | Nucleophilic substitution |

| 2 | N-ethylation of piperidine nitrogen | Ethyl halide (e.g., ethyl bromide) | Base, reflux or room temp | Secondary amine formation |

| 3 | Reductive amination | 4-methylpiperidine + 3-aminopropanal + reducing agent | Mild conditions, NaBH(OAc)3 or catalytic hydrogenation | Selective and high yield |

| 4 | Amide formation and reduction | Propanoic acid anhydride, Pd/C hydrogenation | Reflux, hydrogen atmosphere | Intermediate amide reduced to amine |

| 5 | Purification | Crystallization, chromatography | Solvent dependent | Achieves high purity |

Research Findings and Optimization Notes

- Use of ethyl acetate-HCl or other organic acid salts improves isolation and purity of intermediates.

- Avoidance of solvents like dimethylformamide and acetonitrile in favor of greener solvents can improve yield and reduce impurities.

- Hydrogenation steps require careful control of pressure and temperature to prevent over-reduction or decomposition.

- The choice of base (inorganic vs organic) and solvent polarity significantly affects reaction kinetics and product purity.

- Analytical methods such as HPLC are critical to monitor impurity profiles, especially olefin acid and piperidinyl phenol impurities, which should be below 0.05% for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Applications

N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions:

- Synthesis of Complex Molecules : The compound is often utilized in the synthesis of more complex organic compounds due to its reactivity and functional groups.

- Reagent in Chemical Reactions : It acts as a reagent in nucleophilic substitution and oxidation reactions, forming N-oxides or reduced amines depending on the reaction conditions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Major Products Formed | Common Reagents Used |

|---|---|---|

| Oxidation | N-Oxides | Hydrogen peroxide, potassium permanganate |

| Reduction | Secondary or tertiary amines | Lithium aluminum hydride, sodium borohydride |

| Nucleophilic Substitution | Various substituted derivatives | Halides, amines |

Biological Applications

Research into the biological activity of this compound has revealed potential interactions with enzymes and receptors. This compound is being investigated for its pharmacological properties:

- Therapeutic Potential : Studies have suggested that it may possess properties useful in drug development, particularly in targeting specific biological pathways.

- Proteomics Research : The compound is also used in proteomics for studying protein interactions and functions.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications:

- Pharmaceutical Manufacturing : It is used as an intermediate in the synthesis of pharmaceutical compounds.

- Chemical Production : The compound contributes to the formulation of specialty chemicals used in various industries.

Case Study 1: Drug Development

A recent study explored the potential of this compound as a lead compound for developing new analgesics. Researchers found that modifications to its structure could enhance its binding affinity to pain receptors, suggesting a pathway for new pain management therapies.

Case Study 2: Environmental Chemistry

In environmental studies, this compound has been evaluated for its effects on aquatic ecosystems. Research indicated that its breakdown products may pose risks to aquatic life, leading to investigations into safer alternatives for industrial applications.

Mechanism of Action

The mechanism of action of N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular mechanisms depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

- Piperidine derivatives (6-membered rings) generally exhibit higher metabolic stability compared to pyrrolidine analogs .

- N-Substituents : The ethyl group in the target compound enhances lipophilicity compared to the methyl group in N-Methyl-3-(1-piperidinyl)-1-propanamine, which may influence blood-brain barrier penetration or pharmacokinetics .

Biological Activity

N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine (also known as N-Ethyl-4-methylpiperidine) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

- Molecular Formula : C11H24N2

- Molecular Weight : 184.32 g/mol

This compound features a piperidine ring, which is significant in influencing its biological activity. The ethyl and methyl groups attached to the nitrogen atoms contribute to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. Its mechanism can be summarized as follows:

- Receptor Interaction : The compound may bind to various neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

- Enzyme Modulation : It has been shown to affect the activity of certain enzymes, potentially leading to therapeutic effects in conditions like depression and anxiety.

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties. Studies have demonstrated its potential as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin.

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed at concentrations above 50 µM |

| Escherichia coli | Moderate activity noted at higher concentrations |

3. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

| Cytokine | Effect |

|---|---|

| TNF-alpha | Reduced secretion |

| IL-6 | Inhibition observed |

Case Studies

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound on rat models subjected to induced oxidative stress. The results indicated a significant reduction in neuronal damage markers, suggesting its potential use in neurodegenerative diseases.

Case Study 2: Antimicrobial Screening

In a screening of over 4,000 compounds for antimicrobial activity against Leishmania donovani, this compound was identified as a lead compound with acceptable toxicity profiles, warranting further investigation into its therapeutic potential against visceral leishmaniasis .

Q & A

Q. What are the recommended methods for synthesizing N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine, and how can purity be ensured?

Synthesis typically involves multi-step reactions with piperidine derivatives and alkylating agents. Key steps include:

- Reagent selection : Use cesium carbonate as a base for deprotonation and copper(I) bromide as a catalyst to facilitate coupling reactions (e.g., for analogous piperidine derivatives) .

- Reaction conditions : Conduct reactions under inert atmospheres (e.g., nitrogen) at controlled temperatures (e.g., 35°C for 48 hours) to optimize yields .

- Purification : Employ column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization to isolate the compound. Analytical techniques like HPLC or TLC should confirm purity ≥98% .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR can confirm substituent positions and stereochemistry. For example, piperidine ring protons typically resonate at δ 1.4–2.8 ppm .

- Mass Spectrometry (HRMS-ESI) : High-resolution mass spectrometry verifies molecular weight (e.g., m/z 215 [M+H] for related compounds) .

- UV/Vis Spectroscopy : λmax values (e.g., 255 nm) provide insights into conjugation and electronic transitions .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. Stability data suggest a shelf life of ≥5 years under these conditions .

- Safety protocols : Use gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Refer to safety data sheets (SDS) for hazard-specific guidelines .

Advanced Research Questions

Q. How can researchers design in vitro experiments to evaluate the apoptotic effects of this compound on cancer cell lines?

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and assay protocols (e.g., incubation time) .

- Orthogonal validation : Confirm results using multiple assays (e.g., Western blot for cleaved PARP alongside Annexin V staining) .

- Meta-analysis : Compare datasets with statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can enzymatic or microbial systems be optimized for asymmetric synthesis of derivatives?

- Enzyme selection : Screen stereoselective oxidoreductases (e.g., CR2 enzyme) for catalytic efficiency toward ketone intermediates .

- Biotransformation conditions : Optimize pH (6.5–7.5), temperature (30–37°C), and cofactor (NADPH) concentrations to enhance yield and enantiomeric excess (e.g., >99% for (S)-DHTP) .

- Scale-up : Use fed-batch reactors with immobilized enzymes to improve stability and productivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.